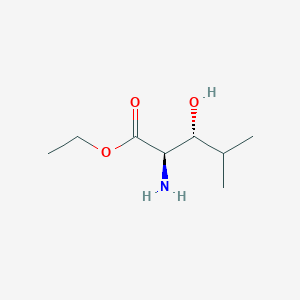
Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate is a chiral amino acid ester. This compound is notable for its stereochemistry, having two chiral centers at the second and third carbon atoms, which gives it specific (2R,3R) configuration. It is a derivative of leucine, an essential amino acid, and is used in various chemical and biological applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral starting material, such as ®-2-amino-3-hydroxy-4-methylpentanoic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Enzymatic Resolution: Using enzymes to selectively esterify or hydrolyze one enantiomer from a racemic mixture.
Chiral Synthesis: Employing chiral catalysts or auxiliaries to ensure the formation of the desired stereoisomer.
Fermentation: Utilizing genetically modified microorganisms to produce the compound from simple precursors.
化学反応の分析
Types of Reactions
Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Ethyl (2R,3R)-2-amino-3-oxo-4-methylpentanoate.
Reduction: Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanol.
Substitution: Various amides depending on the acylating agent used.
科学的研究の応用
Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals.
作用機序
The mechanism by which Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate exerts its effects involves:
Molecular Targets: It interacts with enzymes and receptors specific to amino acids and their derivatives.
Pathways: Participates in metabolic pathways related to amino acid synthesis and degradation.
Effects: Modulates enzyme activity and influences cellular processes through its interactions with biological molecules.
類似化合物との比較
Ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate can be compared with other similar compounds such as:
Ethyl (2S,3S)-2-amino-3-hydroxy-4-methylpentanoate: The enantiomer with opposite stereochemistry.
Ethyl (2R,3S)-2-amino-3-hydroxy-4-methylpentanoate: A diastereomer with different spatial arrangement.
Leucine Ethyl Ester: Lacks the hydroxyl group, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C8H17NO3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
ethyl (2R,3R)-2-amino-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-7,10H,4,9H2,1-3H3/t6-,7-/m1/s1 |
InChIキー |
BYLXGUDHALHYSB-RNFRBKRXSA-N |
異性体SMILES |
CCOC(=O)[C@@H]([C@@H](C(C)C)O)N |
正規SMILES |
CCOC(=O)C(C(C(C)C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


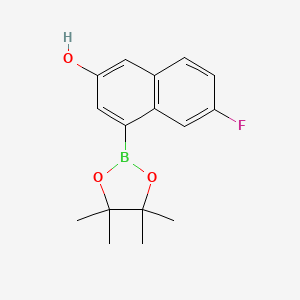
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B11762208.png)

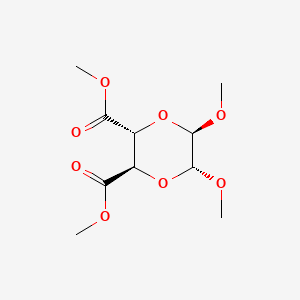
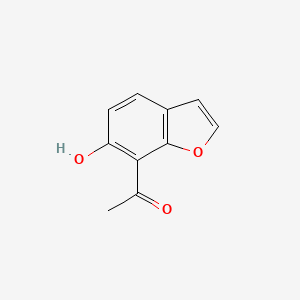
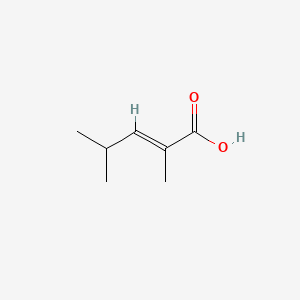

![4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile](/img/structure/B11762239.png)

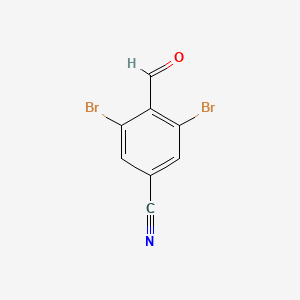
![Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11762265.png)
![5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B11762276.png)
![(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11762277.png)
![2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol](/img/structure/B11762293.png)
